molecular formula C10H18O3 B6187307 methyl 3-[(1s,4s)-4-hydroxycyclohexyl]propanoate, cis CAS No. 163067-89-8

methyl 3-[(1s,4s)-4-hydroxycyclohexyl]propanoate, cis

Cat. No.: B6187307
CAS No.: 163067-89-8
M. Wt: 186.2
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Description

Methyl 3-[(1s,4s)-4-hydroxycyclohexyl]propanoate, cis: is an organic compound with the molecular formula C10H18O3 It is a methyl ester derivative of cyclohexanepropanoic acid, featuring a hydroxyl group on the cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(1s,4s)-4-hydroxycyclohexyl]propanoate, cis typically involves the esterification of 3-[(1s,4s)-4-hydroxycyclohexyl]propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in methyl 3-[(1s,4s)-4-hydroxycyclohexyl]propanoate, cis can undergo oxidation to form a ketone or carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Formation of 3-[(1s,4s)-4-oxocyclohexyl]propanoate.

    Reduction: Formation of 3-[(1s,4s)-4-hydroxycyclohexyl]propanol.

    Substitution: Formation of 3-[(1s,4s)-4-chlorocyclohexyl]propanoate.

Scientific Research Applications

Chemistry: Methyl 3-[(1s,4s)-4-hydroxycyclohexyl]propanoate, cis is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used to study the effects of hydroxyl and ester functional groups on biological activity. It serves as a model compound in enzymatic studies and metabolic pathways.

Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development. Research is ongoing to explore its efficacy in treating various medical conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity and functional groups make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of methyl 3-[(1s,4s)-4-hydroxycyclohexyl]propanoate, cis involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active cyclohexylpropanoic acid, which can interact with cellular pathways and enzymes.

Comparison with Similar Compounds

  • Methyl 3-[(1r,4r)-4-hydroxycyclohexyl]propanoate, trans
  • Methyl 3-[(1s,4r)-4-hydroxycyclohexyl]propanoate, cis
  • Methyl 3-[(1r,4s)-4-hydroxycyclohexyl]propanoate, trans

Comparison: Methyl 3-[(1s,4s)-4-hydroxycyclohexyl]propanoate, cis is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological systems. Compared to its trans isomers, the cis configuration may exhibit different physical and chemical properties, such as solubility and melting point. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

163067-89-8

Molecular Formula

C10H18O3

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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